

Comparative Guide: Structure-Activity Relationship of Substituted 2-Hydroxybenzamides

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Compound of Interest

Compound Name: 3-hydroxy-N-(4-methylphenyl)benzamide

CAS No.: 197141-59-6

Cat. No.: B2473423

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Focus Application: Dual-Action Antimicrobial (MRSA) and Anticancer (Apoptosis/Uncoupling) Agents

Executive Summary & Chemical Space

Hydroxybenzamides, specifically N-substituted 2-hydroxybenzamides (Salicylanilides), represent a privileged scaffold in medicinal chemistry.[1] Unlike their N-hydroxy counterparts (hydroxamic acids, known for HDAC inhibition), 2-hydroxybenzamides primarily act as protonophores—agents that uncouple oxidative phosphorylation by shuttling protons across mitochondrial or bacterial membranes.

This guide objectively compares the structure-activity relationship (SAR) of this class, analyzing how specific structural modifications drive potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and cancer cell proliferation. We compare the lead scaffold against standard alternatives (e.g., 4-hydroxy isomers, Niclosamide) to validate the critical role of the intramolecular hydrogen bond.

The Core Scaffold

The pharmacological efficacy of this class hinges on the "Salicylamide Pseudo-Ring":

- Region A (Phenolic Head): Must contain an acidic -OH group (usually at C2).
- Region B (Amide Linker): Connects the head to the tail; participates in H-bonding.
- Region C (Hydrophobic Tail): An N-phenyl or N-alkyl group that anchors the molecule in the lipid bilayer.

Mechanistic Insight: The "Proton Shuttle" Hypothesis

To understand the SAR, one must understand the mechanism. These compounds do not typically bind a single protein pocket (lock-and-key). Instead, they act on the membrane potential.

- Neutral Form: The molecule, stabilized by an intramolecular H-bond, diffuses through the lipid bilayer.
- Ionization: On the inner side (higher pH), the phenolic proton dissociates.
- Anionic Form: The negative charge is delocalized by electron-withdrawing groups (EWGs), allowing the anion to return across the membrane, dissipating the proton gradient ().

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Expert Insight: The "Goldilocks" zone of acidity (

6.0–7.5) is critical. If the

is too high, it won't release the proton. If too low, the anion is too stable and won't cross the membrane back to pick up a new proton.

Comparative SAR Analysis

Positional Isomerism: The "Ortho" Effect

The most critical SAR determinant is the position of the hydroxyl group relative to the amide.

| Feature | 2-Hydroxy (Ortho) | 3-Hydroxy (Meta) | 4-Hydroxy (Para) |
|------------------------|------------------------------------|------------------|------------------|
| Intramolecular H-Bond | Yes (Forms pseudo-6-membered ring) | No | No |
| Lipophilicity () | High (Polar groups "hidden") | Low | Low |
| Membrane Permeability | Excellent | Poor | Poor |
| Antimicrobial Activity | Potent (MIC < 4 g/mL) | Inactive | Inactive |

Experimental Validation: Studies comparing N-phenyl-hydroxybenzamides confirm that moving the -OH from C2 to C4 results in a complete loss of antimicrobial activity (MIC > 500

M) despite identical molecular weight and functional groups. The 2-OH is essential for "masking" the polar amide, allowing membrane entry.

Substituent Effects on the Phenolic Ring (Head)

Modifying the salicylic ring modulates acidity (

).

- Halogens (Cl, Br, I) at C5: Significantly increase potency. A halogen at C5 lowers the pKa of the phenolic hydroxyl, facilitating proton release.
- Nitro (NO₂) groups: Strongest potency enhancers due to resonance stabilization of the anion, but often introduce toxicity/mutagenicity risks.
- Electron Donating Groups (Methyl, Methoxy): Generally decrease activity by destabilizing the anionic form and raising the pKa.

N-Phenyl Substitutions (Tail)

The "Tail" dictates the lipophilic anchor.

- Hydrophobic Substituents (CF₃, Cl): Essential. A 3,4-dichloro or 4-trifluoromethyl substitution on the N-phenyl ring maximizes activity against MRSA and cancer lines (e.g., HCT116).
- Steric Bulk: Large groups are tolerated, suggesting the target is a non-specific membrane interface or a large hydrophobic pocket (e.g., bacterial Signal Peptidase).

Quantitative Data Summary

The following table synthesizes data from multiple studies comparing 2-hydroxybenzamide derivatives against standard controls.

Table 1: Comparative Potency (IC₅₀ / MIC) of Hydroxybenzamides

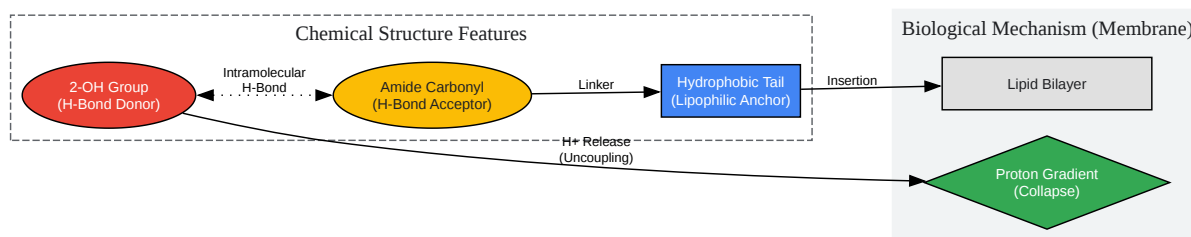
| Compound Class | Structure Code | Target: MRSA (MIC g/mL) | Target: HCT116 Cancer (M) | Mechanism Note |
|-----------------------|-----------------------|-------------------------|---------------------------|--------------------------------|
| 2-Hydroxybenzamide | Lead (Salicylanilide) | 0.25 – 2.0 | 4.5 | Active Protonophore |
| 4-Hydroxybenzamide | Isomer Control | > 64 (Inactive) | > 100 (Inactive) | Cannot permeate membrane |
| 5-Chloro-2-hydroxy... | Halogenated Analog | 0.12 | 2.1 | Enhanced acidity/lipophilicity |
| Nicosamide | Standard Drug | 0.5 – 1.0 | 0.8 | Benchmark Uncoupler |
| Acetylsalicylic Acid | Negative Control | > 500 | > 500 | Lack of lipophilic tail |

Data Source Interpretation: The 2-hydroxy isomer is consistently >100x more potent than the 4-hydroxy isomer, validating the "Ortho Effect".

Visualizations

Pharmacophore & Mechanism of Action

This diagram illustrates the critical "Pseudo-Ring" formation and the proton shuttle cycle.

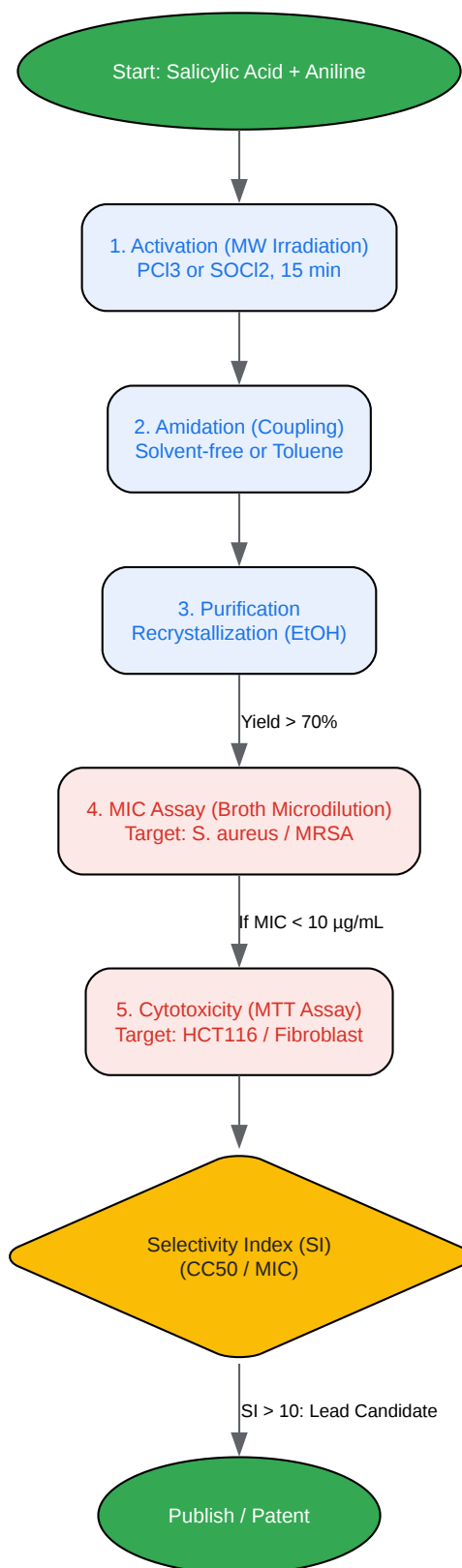


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Caption: The intramolecular hydrogen bond (Red-Yellow dotted) locks the conformation, allowing the lipophilic tail (Blue) to penetrate the membrane and collapse the proton gradient.

Experimental Workflow: Synthesis & Screening

A self-validating protocol flow for generating and testing these derivatives.



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Caption: Integrated workflow from microwave-assisted synthesis to biological validation using Selectivity Index (SI) as the go/no-go gate.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Salicylanilides

Why this method? Conventional reflux takes hours. Microwave irradiation (MWI) reduces reaction time to minutes and improves yield, essential for generating SAR libraries efficiently.

- Reagents: Mix substituted salicylic acid (1.0 eq) and substituted aniline (1.0 eq) in a microwave-safe vessel.
- Activation: Add (0.5 eq) dropwise. Caution: Exothermic.
- Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Power 150W, Temp 100°C, Time 15 min.
- Work-up: Pour the hot reaction mixture into ice-cold water (50 mL). Stir vigorously to precipitate the crude amide.
- Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
- Validation: Confirm structure via -NMR. Look for the characteristic amide singlet (10.0–12.0 ppm) and phenolic -OH (11.0–13.0 ppm, often broad due to H-bonding).

Protocol B: Urease Inhibition Assay (Berthelot Method)

Applicability: For derivatives targeting *H. pylori*.^[2]

- Preparation: Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 7.0).

- Incubation: Mix 10

L of test compound (dissolved in DMSO) with 25

L of enzyme solution. Incubate at 37°C for 15 min.

- Substrate: Add 50

L of Urea (100 mM). Incubate for 30 min.

- Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents). A blue color develops (Indophenol).
- Quantification: Measure Absorbance at 630 nm. Calculate % Inhibition relative to DMSO control.
 - Self-Validation: Run Acetohydroxamic Acid (AHA) or Thiourea as a positive control. If AHA is not within 10–20 M, the assay is invalid.

References

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